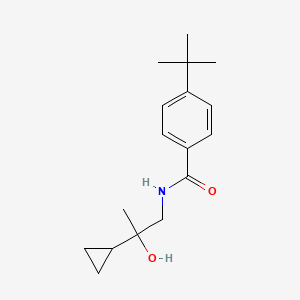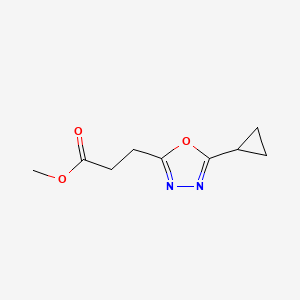
4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a tert-butyl group, a cyclopropyl group, and a hydroxypropyl group attached to a benzamide core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butylbenzene, cyclopropylmethanol, and benzoyl chloride.
Formation of Intermediate: The tert-butylbenzene undergoes Friedel-Crafts acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form tert-butylbenzoyl chloride.
Cyclopropylation: Cyclopropylmethanol is then reacted with tert-butylbenzoyl chloride under basic conditions to form the intermediate 4-(tert-butyl)benzoyl cyclopropylmethanol.
Amidation: The final step involves the amidation of the intermediate with 2-amino-2-hydroxypropane to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using appropriate reagents like alkyl halides or Grignard reagents.
Major Products
Oxidation: Formation of 4-(tert-butyl)-N-(2-cyclopropyl-2-oxopropyl)benzamide or 4-(tert-butyl)-N-(2-cyclopropyl-2-carboxypropyl)benzamide.
Reduction: Formation of 4-(tert-butyl)-N-(2-cyclopropyl-2-hydroxypropyl)aniline.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for the treatment of diseases due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or ion channels. The presence of the hydroxypropyl and cyclopropyl groups may enhance its binding affinity and specificity towards certain targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(tert-butyl)-N-(2-hydroxyethyl)benzamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
4-(tert-butyl)-N-(2-cyclopropyl)benzamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
4-(tert-butyl)-N-(2-hydroxypropyl)benzamide: Similar but without the cyclopropyl group, which may influence its chemical properties.
Uniqueness
4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide is unique due to the combination of the tert-butyl, cyclopropyl, and hydroxypropyl groups, which may confer distinct chemical reactivity and biological activity compared to other benzamides.
Properties
IUPAC Name |
4-tert-butyl-N-(2-cyclopropyl-2-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-16(2,3)13-7-5-12(6-8-13)15(19)18-11-17(4,20)14-9-10-14/h5-8,14,20H,9-11H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZHTHWEZUIVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-N-[2-oxo-2-(1H-pyrazol-4-ylamino)ethyl]propanamide](/img/structure/B2701324.png)


![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/new.no-structure.jpg)

![3-[(4-chlorophenyl)methyl]-5-ethoxy-1,6-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2701333.png)
![tert-butyl N-methyl-N-[(2-methyloxiran-2-yl)methyl]carbamate](/img/structure/B2701336.png)
![3-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2701338.png)
![2-{4-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]piperazino}pyrimidine](/img/structure/B2701340.png)
![N-[4-(4-benzamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2701341.png)
![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2701343.png)
![N-(4-chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B2701344.png)

